

Application Notes and Protocols for (R)-OR-S1: A Preclinical Evaluation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

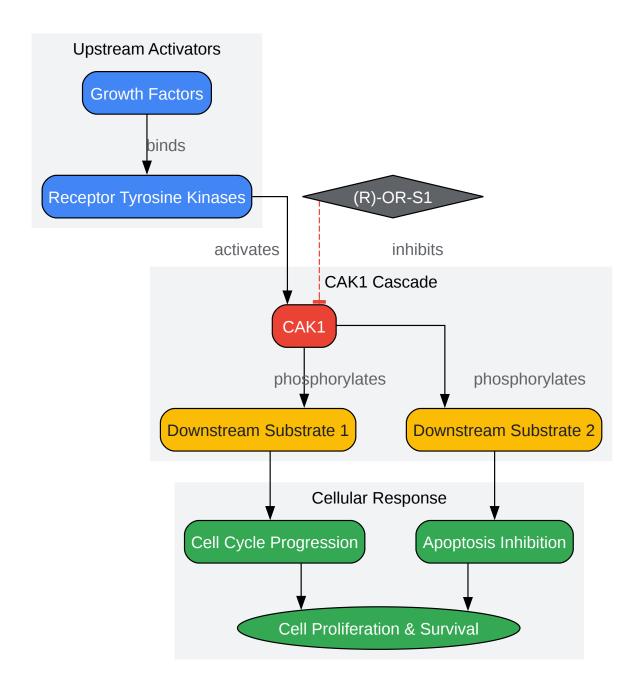
(R)-OR-S1 is a potent and selective small molecule inhibitor of Cancer-Associated Kinase 1 (CAK1), a serine/threonine kinase implicated in the proliferation and survival of various cancer cell types. Overexpression and constitutive activation of CAK1 have been identified as key drivers in several solid tumors, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the preclinical data for the **(R)-OR-S1** formulation and detailed protocols for its evaluation.

Mechanism of Action

(R)-OR-S1 competitively binds to the ATP-binding pocket of CAK1, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This blockade of the CAK1 signaling cascade leads to cell cycle arrest and apoptosis in cancer cells dependent on this pathway for survival.

Signaling Pathway of CAK1 and Inhibition by (R)-OR-S1





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Caption: CAK1 Signaling Pathway and (R)-OR-S1 Inhibition.

Data Presentation



In Vitro Potency and Selectivity

The inhibitory activity of **(R)-OR-S1** was assessed against a panel of cancer cell lines with known CAK1 pathway activation.

Cell Line	Cancer Type	CAK1 Status	IC50 (nM)[1][2]
NCI-H358	Lung Adenocarcinoma	Wild-Type	8500
HCC827	Lung Adenocarcinoma	Mutant (Activated)	13.1
PC-9	Lung Adenocarcinoma	Mutant (Activated)	77.3
A549	Lung Adenocarcinoma	Wild-Type	>10000
H1975	Lung Adenocarcinoma	Mutant (Resistant)	>10000

(R)-OR-S1 demonstrates potent inhibition of cell lines with activating mutations in the CAK1 pathway.

Preclinical Pharmacokinetics

The pharmacokinetic properties of **(R)-OR-S1** were evaluated in mice and rats following a single dose administration.

Species	Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)[3] [4][5][6]
Mouse	IV	20	2500	0.25	4500	3.5
Mouse	РО	50	1200	2	9800	4.1
Rat	IV	5	1800	0.25	3200	5.2
Rat	РО	10	950	4	7500	6.0

(R)-OR-S1 exhibits good oral bioavailability and a moderate half-life in both rodent species.

In Vivo Efficacy in Xenograft Model



The anti-tumor activity of **(R)-OR-S1** was evaluated in a nude mouse xenograft model using the HCC827 human lung adenocarcinoma cell line.

Treatment Group	Dose (mg/kg/day)	Route	Tumor Growth Inhibition (%)	Change in Body Weight (%)
Vehicle Control	-	РО	0	+2.5
(R)-OR-S1	50	РО	65	-1.5
(R)-OR-S1	100	РО	85	-4.0

(R)-OR-S1 demonstrates significant, dose-dependent tumor growth inhibition in a xenograft model of CAK1-mutant lung cancer.[7][8][9])

Preclinical Safety and Tolerability

Preliminary toxicology studies were conducted in rats to assess the safety profile of (R)-OR-S1.

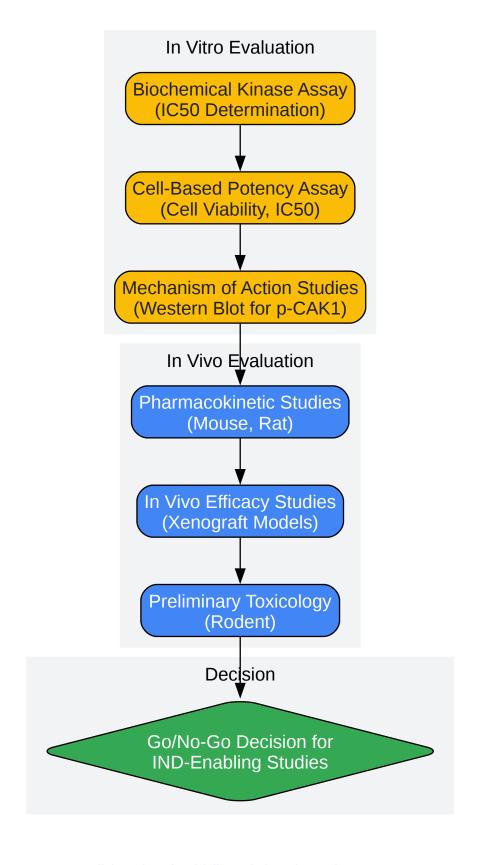
Study Duration	Species	Dose (mg/kg/day)	Key Observations[10]
14-Day Repeat Dose	Rat	50	No significant findings
14-Day Repeat Dose	Rat	150	Mild, reversible elevation in liver enzymes
14-Day Repeat Dose	Rat	450	Moderate elevation in liver enzymes, decreased food consumption

(R)-OR-S1 was generally well-tolerated at doses showing anti-tumor efficacy. The primary dose-limiting toxicity observed at higher doses was reversible hepatotoxicity.)

Experimental Protocols



General Workflow for Preclinical Evaluation



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Caption: Preclinical Evaluation Workflow for (R)-OR-S1.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **(R)-OR-S1** against recombinant human CAK1.

Materials:

- · Recombinant human CAK1 enzyme
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP
- CAK1-specific peptide substrate
- **(R)-OR-S1** stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega)
- White, opaque 384-well plates
- Plate reader capable of luminescence detection

- Prepare serial dilutions of (R)-OR-S1 in kinase buffer. The final DMSO concentration should not exceed 1%.
- Add 2.5 μ L of the diluted **(R)-OR-S1** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 μL of CAK1 enzyme solution to each well.
- Initiate the kinase reaction by adding 5 μ L of a solution containing the peptide substrate and ATP (at a concentration near the Km for CAK1).
- Incubate the plate at 30°C for 1 hour.



- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- · Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **(R)-OR-S1** and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Cell Viability Assay

Objective: To determine the IC50 of (R)-OR-S1 in various cancer cell lines.

Materials:

- Cancer cell lines (e.g., HCC827, PC-9, NCI-H358, A549, H1975)
- · Complete cell culture medium
- **(R)-OR-S1** stock solution (in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- White, opaque 96-well plates
- Plate reader capable of luminescence detection

- Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **(R)-OR-S1** in complete cell culture medium.
- Remove the existing medium from the cells and add 100 μL of the diluted (R)-OR-S1 or medium with DMSO (vehicle control).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.



- Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
- · Measure luminescence using a plate reader.
- Calculate the percent viability for each concentration of (R)-OR-S1 and determine the IC50 value using a non-linear regression analysis.

Protocol 3: Western Blot for Phospho-CAK1 Downstream Substrate

Objective: To confirm the mechanism of action of **(R)-OR-S1** by assessing the phosphorylation of a known downstream substrate of CAK1.

Materials:

- HCC827 cells
- · Complete cell culture medium
- (R)-OR-S1
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-Substrate (specific for the phosphorylated form of the CAK1 substrate), anti-total-Substrate, and anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- SDS-PAGE gels and blotting apparatus

- Seed HCC827 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of (R)-OR-S1 or DMSO for 2 hours.



- Lyse the cells and quantify the protein concentration.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities and normalize the phospho-Substrate signal to the total-Substrate and GAPDH signals.

Protocol 4: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of **(R)-OR-S1** in a mouse xenograft model.

Materials:

- Female athymic nude mice (6-8 weeks old)
- HCC827 cells
- Matrigel
- (R)-OR-S1 formulation for oral gavage
- Vehicle control for oral gavage
- Calipers for tumor measurement

- Subcutaneously implant HCC827 cells mixed with Matrigel into the flank of each mouse.
- Monitor tumor growth until the average tumor volume reaches approximately 150 mm³.



- Randomize the mice into treatment and control groups (n=8-10 mice per group).
- Administer (R)-OR-S1 or vehicle control daily by oral gavage.
- Measure tumor volume and body weight twice weekly.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Disclaimer

The information provided in these application notes is for research purposes only and is not intended for diagnostic or therapeutic use in humans. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and reagents.

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